molecular formula C12H10Br2 B15314952 1-Bromo-4-(2-bromoethyl)naphthalene

1-Bromo-4-(2-bromoethyl)naphthalene

Cat. No.: B15314952
M. Wt: 314.01 g/mol
InChI Key: KVPYCVHCPXAOAN-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromoethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where the naphthalene ring is substituted with bromine atoms at the 1 and 4 positions, and an ethyl group at the 2 position of the 4-bromo substituent

Preparation Methods

1-Bromo-4-(2-bromoethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(2-ethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-4-(2-bromoethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 1-methoxy-4-(2-methoxyethyl)naphthalene.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to 1-ethyl-4-(2-ethyl)naphthalene using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-(2-bromoethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromoethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .

Comparison with Similar Compounds

1-Bromo-4-(2-bromoethyl)naphthalene can be compared with other brominated naphthalene derivatives, such as:

The uniqueness of this compound lies in its dual bromine substitution and the presence of an ethyl group, which provides additional sites for chemical modification and enhances its utility in various applications.

Properties

Molecular Formula

C12H10Br2

Molecular Weight

314.01 g/mol

IUPAC Name

1-bromo-4-(2-bromoethyl)naphthalene

InChI

InChI=1S/C12H10Br2/c13-8-7-9-5-6-12(14)11-4-2-1-3-10(9)11/h1-6H,7-8H2

InChI Key

KVPYCVHCPXAOAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CCBr

Origin of Product

United States

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